molecular formula C9H15Cl2N3O2 B6177875 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride CAS No. 2567504-52-1

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride

Cat. No.: B6177875
CAS No.: 2567504-52-1
M. Wt: 268.1
InChI Key:
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Description

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H13N3O2·2HCl. It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrazine core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the formation of the imidazo[1,2-a]pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride is studied for its potential biological activity. It may be used as a probe to investigate biological pathways or as a lead compound in drug discovery.

Medicine

In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs for various diseases, including cancer and inflammatory disorders.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride is structurally similar to other imidazo[1,2-a]pyrazine derivatives. Some similar compounds include:

  • Methyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoate dihydrochloride

  • 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride

These compounds share the imidazo[1,2-a]pyrazine core but differ in their substituents and functional groups

Properties

CAS No.

2567504-52-1

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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